Silane, trimethyl[(1-methyleneheptyl)oxy]-
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Overview
Description
Silane, trimethyl[(1-methyleneheptyl)oxy]- is a chemical compound with the molecular formula C11H24OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group and a methyleneheptyl group connected via an oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methyleneheptyl)oxy]- can be achieved through various methods. One common approach involves the reaction of trimethylsilyl chloride with 1-methyleneheptanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of Silane, trimethyl[(1-methyleneheptyl)oxy]- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1-methyleneheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols or siloxanes, while reduction can produce simpler silanes .
Scientific Research Applications
Silane, trimethyl[(1-methyleneheptyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methyleneheptyl)oxy]- involves its ability to form stable bonds with other molecules. The trimethylsilyl group provides steric protection, while the methyleneheptyl group offers flexibility and reactivity. This combination allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl[(1-methylheptyl)oxy]-: Similar in structure but with a methyl group instead of a methylene group.
Trimethylsilane: A simpler silane compound with only trimethylsilyl groups.
Uniqueness
Silane, trimethyl[(1-methyleneheptyl)oxy]- is unique due to its combination of a trimethylsilyl group and a methyleneheptyl group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both properties .
Properties
CAS No. |
55314-45-9 |
---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-en-2-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h2,6-10H2,1,3-5H3 |
InChI Key |
CYFXOSKUWOFQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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